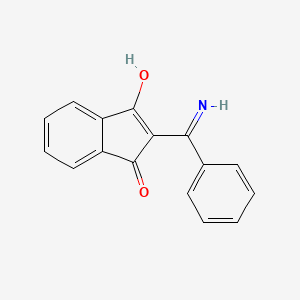

2-(Aminophenylmethylene)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

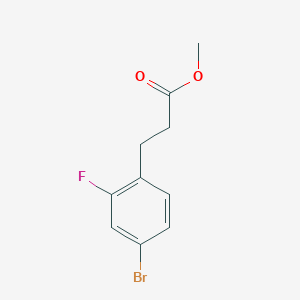

2-(Aminophenylmethylene)indane-1,3-dione, also known as APID, is a small molecule that contains two aromatic rings and a ketone moiety. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis Analysis

Indane-1,3-dione derivatives can be synthesized by Knoevenagel condensation of different substituted benzaldehydes with indane-1,3-dione under basic conditions . The structures of synthetic molecules are deduced using different spectroscopic techniques .Molecular Structure Analysis

The molecular formula of 2-(Aminophenylmethylene)indane-1,3-dione is C16H11NO2 . It is a β-diketone with indane as its structural nucleus .Chemical Reactions Analysis

Indane-1,3-dione is a versatile building block used in numerous chemical reactions . It possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Physical And Chemical Properties Analysis

The molecular weight of 2-(Aminophenylmethylene)indane-1,3-dione is 249.269 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2-(Aminophenylmethylene)indane-1,3-dione derivatives have been synthesized through various chemical reactions, demonstrating the versatility of this compound in organic synthesis. For example, palladium-catalyzed carbonylative annulation reactions have been developed for synthesizing 2-substituted indene-1,3(2H)-dione derivatives, showcasing a broad substrate scope and good to excellent yields (Zhang et al., 2015). Similarly, ultrasound-assisted synthesis has been employed to create novel derivatives, highlighting the efficiency and environmental friendliness of this method (Ghahremanzadeh et al., 2011).

Biological Evaluation and Antimicrobial Activities

Substituted thiophenyl derivatives of indane-1,3-dione have been synthesized and investigated for their biological activities. Some of these compounds have shown moderate anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities (Giles et al., 2007). Additionally, a series of 2-(arylidene)-indan-1, 3-diones were prepared and screened for their antibacterial and antifungal properties, demonstrating promising activities (Sarvesh et al., 2008).

Applications in Material Science

The compound has also found applications in material science, particularly in the development of molecular glasses with third-order optical non-linearity. Arylmethylene-1,3-indandione-based molecular glasses have been synthesized, showing significant third-order non-linear optical susceptibilities, which are essential for applications in photonics and optoelectronics (Seniutinas et al., 2012).

Versatility and Broad Application Spectrum

Indane-1,3-dione derivatives, including 2-(Aminophenylmethylene)indane-1,3-dione, are versatile building blocks used in various applications ranging from biosensing, bioactivity, and bioimaging to electronics and photopolymerization. This versatility highlights the compound's potential in both biomedical and technological fields (Pigot et al., 2022).

Mécanisme D'action

Target of Action

It is known that indane-1,3-dione, a closely related compound, is used in various applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Biochemical Pathways

It is known that indane-1,3-dione and its derivatives can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (nlo) applications .

Orientations Futures

Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry . They can find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . Therefore, the future directions of 2-(Aminophenylmethylene)indane-1,3-dione could be in these areas.

Propriétés

IUPAC Name |

2-(benzenecarboximidoyl)-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBDRZVBTDHPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239286 |

Source

|

| Record name | 2-(Aminophenylmethylene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminophenylmethylene)indane-1,3-dione | |

CAS RN |

85301-69-5 |

Source

|

| Record name | 2-(Aminophenylmethylene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685231.png)

![3-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-one](/img/structure/B2685232.png)

![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)

![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2685239.png)

![(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2685241.png)

![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)

![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2685245.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2685253.png)